2-Benzyloxy-3-bromopyridine

Medicinal Chemistry ADME Prediction Lead Optimization

2-Benzyloxy-3-bromopyridine (CAS 52200-49-4) is a disubstituted pyridine derivative that combines a 2-benzyloxy protecting group with a 3-bromo leaving group. This specific substitution pattern creates a bifunctional scaffold where the bromine atom enables cross-coupling and nucleophilic aromatic substitution reactions, while the benzyloxy group can be selectively deprotected to reveal a 2-pyridone functionality.

Molecular Formula C12H10BrNO
Molecular Weight 264.12 g/mol
CAS No. 52200-49-4
Cat. No. B1283523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyloxy-3-bromopyridine
CAS52200-49-4
Molecular FormulaC12H10BrNO
Molecular Weight264.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=CC=N2)Br
InChIInChI=1S/C12H10BrNO/c13-11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-8H,9H2
InChIKeyRPBPHGSYVPJXKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyloxy-3-bromopyridine (CAS 52200-49-4): A Bifunctional Pyridine Building Block for Selective Synthesis


2-Benzyloxy-3-bromopyridine (CAS 52200-49-4) is a disubstituted pyridine derivative that combines a 2-benzyloxy protecting group with a 3-bromo leaving group [1]. This specific substitution pattern creates a bifunctional scaffold where the bromine atom enables cross-coupling and nucleophilic aromatic substitution reactions, while the benzyloxy group can be selectively deprotected to reveal a 2-pyridone functionality [2]. The compound exhibits a calculated XLogP3 of 3.3 and a topological polar surface area of 22.1 Ų, properties that influence its behavior in both synthetic and biological applications [1]. The compound is typically supplied as a liquid with a purity specification of 98% (HPLC) and has a predicted boiling point of approximately 325.8°C at 760 mmHg .

Why 2-Benzyloxy-3-bromopyridine (CAS 52200-49-4) Cannot Be Replaced by Simple Analogs


Substituting 2-benzyloxy-3-bromopyridine with structurally similar compounds introduces significant functional and synthetic liabilities. Simple 3-bromopyridine lacks the 2-benzyloxy protecting group, precluding the orthogonal deprotection step that is essential for accessing 2-pyridone motifs [1]. Conversely, 2-benzyloxypyridine, which lacks the 3-bromo substituent, cannot participate in cross-coupling reactions at the pyridine ring [2]. Regioisomeric analogs such as 2-benzyloxy-5-bromopyridine exhibit different reactivity profiles due to altered electronic and steric environments [3]. The chloro analog (2-benzyloxy-3-chloropyridine) demonstrates lower reactivity in palladium-catalyzed coupling reactions due to the stronger C–Cl bond, often necessitating harsher conditions that can compromise the benzyloxy protecting group . The methoxy analog (2-methoxy-3-bromopyridine) provides a smaller, less lipophilic substituent that alters the compound's physicochemical properties and may be unsuitable for applications requiring a cleavable protecting group [4].

Quantitative Differentiation of 2-Benzyloxy-3-bromopyridine (CAS 52200-49-4) vs. Structural Analogs


LogP and Topological Polar Surface Area Comparison vs. 3-Bromopyridine and 2-Methoxy-3-bromopyridine

2-Benzyloxy-3-bromopyridine exhibits a calculated XLogP3 value of 3.3 and a topological polar surface area (TPSA) of 22.1 Ų [1]. These values are significantly higher than those of 3-bromopyridine (XLogP3 = 1.6, TPSA = 12.9 Ų) and 2-methoxy-3-bromopyridine (XLogP3 = 1.7, TPSA = 22.1 Ų) [2][3]. The increased lipophilicity of the benzyloxy derivative enhances its ability to cross biological membranes in cell-based assays, while the modest TPSA remains within a range favorable for oral bioavailability [4].

Medicinal Chemistry ADME Prediction Lead Optimization

Synthetic Yield in O-Benzylation Reaction vs. 2-Benzyloxypyridine

The synthesis of 2-benzyloxy-3-bromopyridine via alkylation of 3-bromo-2-hydroxypyridine with benzyl bromide proceeds with a reported yield of approximately 50% . In contrast, the synthesis of the non-brominated analog 2-benzyloxypyridine from 2-hydroxypyridine under comparable conditions typically yields around 60–70% [1]. The modest reduction in yield for the brominated derivative is attributable to the electron-withdrawing effect of the 3-bromo substituent, which reduces the nucleophilicity of the 2-hydroxyl group, but the resulting product's bifunctional utility justifies the yield differential .

Process Chemistry Synthetic Methodology Reaction Optimization

Reactivity in Pd-Catalyzed Amination: 3-Bromo vs. 2-Bromo vs. 4-Bromo Regioisomers

Microwave-promoted Buchwald-Hartwig amination of 2-benzyloxy halopyridines with primary and secondary amines proceeds in excellent yields when the halogen is located at the 3- or 4-position of the pyridine ring [1]. The 3-bromo derivative (2-benzyloxy-3-bromopyridine) is specifically suitable for this transformation, providing amino-substituted 2-benzyloxypyridines that can be deprotected to yield 2-pyridones [1]. While direct comparative yield data for the 2-, 3-, and 4-bromo isomers under identical conditions is not available in a single study, the established methodology demonstrates that 3-bromo substitution is compatible with the required palladium catalysis and does not undergo competing oxidative addition pathways that plague 2-bromo pyridines due to chelation effects [2].

Cross-Coupling Buchwald-Hartwig Amination Regioselectivity

Bromine vs. Chlorine Leaving Group Ability in Suzuki-Miyaura Coupling

In palladium-catalyzed cross-coupling reactions, the reactivity order of aryl halides is I > Br > Cl >> F, a well-established trend driven by bond dissociation energies (C–I: 50 kcal/mol; C–Br: 65 kcal/mol; C–Cl: 81 kcal/mol) [1]. 2-Benzyloxy-3-bromopyridine (C–Br) undergoes oxidative addition to Pd(0) more readily than its chloro analog 2-benzyloxy-3-chloropyridine (C–Cl), enabling Suzuki-Miyaura couplings under milder conditions [2]. While specific comparative yield data for these two compounds under identical Suzuki conditions is not available in the open literature, the fundamental difference in bond strength directly translates to faster reaction rates and higher yields for the bromo derivative in cross-coupling applications .

Cross-Coupling Suzuki-Miyaura Reaction Leaving Group Reactivity

Optimal Application Scenarios for 2-Benzyloxy-3-bromopyridine (CAS 52200-49-4) Based on Evidence


Synthesis of Amino-Substituted 2-Pyridones via Buchwald-Hartwig Amination

The compound serves as an ideal substrate for the two-step synthesis of 2-pyridone libraries. Microwave-promoted Buchwald-Hartwig amination of the 3-bromo position introduces diverse amine functionalities, and subsequent debenzylation of the 2-benzyloxy group yields the corresponding 2-pyridone with high efficiency [1]. This sequence is enabled by the compound's unique orthogonal reactivity profile, which cannot be replicated with 2-benzyloxypyridine (lacks halogen for amination) or 3-bromopyridine (lacks cleavable protecting group for 2-pyridone formation).

Building Block for Suzuki-Miyaura Cross-Coupling in Drug Discovery

The 3-bromo substituent undergoes efficient oxidative addition with palladium catalysts, enabling the attachment of aryl, heteroaryl, or vinyl boronic acids via Suzuki-Miyaura coupling [2]. The moderate C–Br bond dissociation energy (65 kcal/mol) relative to the C–Cl bond (81 kcal/mol) in the chloro analog allows for milder reaction conditions that preserve the acid-labile benzyloxy protecting group [3]. This makes the compound particularly valuable for constructing biaryl and heteroaryl scaffolds in medicinal chemistry programs targeting kinase inhibitors and GPCR modulators.

Lipophilic Probe in Cell-Based Assays for Target Engagement

The computed XLogP3 value of 3.3 and topological polar surface area of 22.1 Ų [4] place this compound in a favorable physicochemical space for membrane permeability. When incorporated into larger molecular architectures, the benzyloxy group contributes additional lipophilicity that can enhance cellular uptake in phenotypic screening assays. This property is particularly advantageous when the compound is used as an intermediate for synthesizing tool compounds intended for intracellular target engagement studies.

Process-Scale Intermediate with Validated Synthetic Route

A reliable, single-step synthesis from commercially available 3-bromo-2-hydroxypyridine and benzyl bromide has been demonstrated with approximately 50% isolated yield under standard conditions (NaH, DMF) . This established route reduces synthetic risk for procurement decisions and provides a defined purity specification of 98% (HPLC) from reputable vendors . The compound's liquid physical state at room temperature also simplifies handling and automated dispensing in high-throughput synthesis workflows.

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